2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate
Beschreibung
2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a phenylethyl group, a benzoylamino group, and a hydrazino carbonothioyl group, making it a unique molecule with interesting chemical properties.
Eigenschaften
Molekularformel |
C27H26N4O5S |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
2-phenylethyl 4-[[(4-benzamidobenzoyl)amino]carbamothioylamino]-4-oxobutanoate |
InChI |
InChI=1S/C27H26N4O5S/c32-23(15-16-24(33)36-18-17-19-7-3-1-4-8-19)29-27(37)31-30-26(35)21-11-13-22(14-12-21)28-25(34)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,28,34)(H,30,35)(H2,29,31,32,37) |
InChI-Schlüssel |
VXYLBBXLQCJVHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoylamino and hydrazino carbonothioyl intermediates, followed by their coupling with the phenylethyl group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where specific functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with specific biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Wirkmechanismus
The mechanism of action of 2-phenylethyl 4-[({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoylamino and hydrazino carbonothioyl derivatives, such as:
- 2-phenylethyl 4-[({2-[4-(methylbenzoylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate
- 2-phenylethyl 4-[({2-[4-(butyrylamino)benzoyl]hydrazino}carbonothioyl)amino]-4-oxobutanoate .
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
